2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde
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Overview
Description
2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde is a heterocyclic compound that features both pyrrole and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde typically involves the condensation of pyrrole derivatives with oxazole precursors. One common method includes the reaction of 2-pyrrolecarboxaldehyde with oxazole-5-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(1H-Pyrrol-2-YL)oxazole-5-carboxylic acid.
Reduction: 2-(1H-Pyrrol-2-YL)oxazole-5-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxaldehyde: Shares the pyrrole ring but lacks the oxazole moiety.
Oxazole-5-carbaldehyde: Contains the oxazole ring but lacks the pyrrole moiety.
2-(1H-Pyrrol-2-YL)oxazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness
2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde is unique due to the presence of both pyrrole and oxazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-5-6-4-10-8(12-6)7-2-1-3-9-7/h1-5,9H |
InChI Key |
AOESOOLVMRZTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=NC=C(O2)C=O |
Origin of Product |
United States |
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